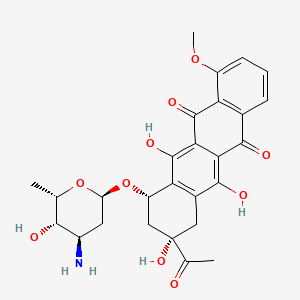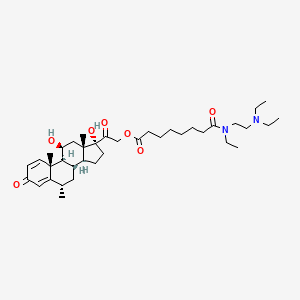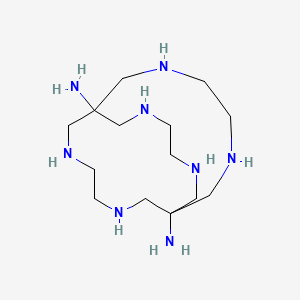
Europium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium(3+) is a monoatomic trication and an elemental europium.
Aplicaciones Científicas De Investigación
Spectroscopic Properties
- Europium(III) is known for its strong luminescence in the red spectral region. It is a useful spectroscopic probe for site symmetry determination in various compounds. The interpretation of europium(III) spectra is facilitated by its non-degenerate starting levels in transitions, which simplifies analysis (Binnemans, 2015).
Luminescence and Structure
- The luminescent properties of europium complexes, particularly in the +3 oxidation state, have been correlated with their structure. These properties are used in the interpretation of emission spectra, making europium complexes valuable in the fields of sensing and imaging (Vicentini et al., 2010).
Electroflotation Extraction
- Europium compounds are significant in high-tech processes like nuclear and hydrogen energy. The efficiency of electroflotation extraction of hardly soluble europium compounds has been studied, providing insights into optimal conditions for the extraction process (Kolesnikov et al., 2020).
Medical Imaging
- Europium complexes, especially Eu3+, have potential applications in magnetic resonance imaging (MRI) as they enhance MRI sensitivity. These complexes are promising for MRI-Fluorescence Imaging (FI) dual imaging applications (Han et al., 2015).
Electroluminescence
- Europium(III) complexes are significant in the field of optoelectronics due to their high luminescence efficiencies. These properties make them attractive for applications in display technology and solid-state lighting (Xu et al., 2015).
Nanoparticle Applications
- Europium(III) nanoparticles have been developed for sensing and imaging of physiological temperatures, offering potential applications in medicine and biology (Peng et al., 2010).
Cell Imaging
- Europium complexes have been employed in live cell imaging due to their distinctive sub-cellular localization profiles, offering advanced methods for cellular imaging and tracking (Yu et al., 2006).
Environmental and Waste Management
- Europium compounds have been investigated for their potential in environmental applications, such as the phyto-extraction of europium(III) from waste solutions, which is crucial for the management of nuclear wastes and in cancer therapy treatments (Parsons et al., 2002).
Advanced Material Development
- Europium's role in the development of advanced materials, such as its use in the synthesis of luminescent europium(III) complexes for optoelectronic applications, has been extensively studied (Robinson et al., 2000).
Bioprobes for Cellular Imaging
- Visible-light sensitized luminescent europium(III)-β-diketonate complexes have been explored as bioprobes for cellular imaging, demonstrating the compound's utility in fluorescence-based bioassays and optoelectronic technology (Reddy et al., 2013).
Phosphor Applications
- Europium doped Yttria nanoparticles, synthesized for phosphor applications, show potential in light-emitting diodes and other luminescence-based technologies (Srinivasan et al., 2010).
Propiedades
Número CAS |
22541-18-0 |
|---|---|
Fórmula molecular |
Eu+3 |
Peso molecular |
151.96 g/mol |
Nombre IUPAC |
europium(3+) |
InChI |
InChI=1S/Eu/q+3 |
Clave InChI |
LNBHUCHAFZUEGJ-UHFFFAOYSA-N |
SMILES |
[Eu+3] |
SMILES canónico |
[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)








![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)